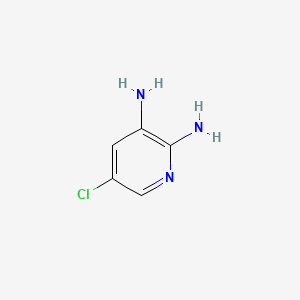

5-Chloropyridine-2,3-diamine

Beschreibung

Significance of Pyridinediamines in Contemporary Chemical Research

Pyridinediamines, a class of heterocyclic compounds featuring a pyridine (B92270) ring substituted with two amino groups, represent a cornerstone in modern chemical research. Their structural framework is pivotal in diverse scientific fields, ranging from medicinal chemistry to materials science. The arrangement of the amino groups and the nitrogen atom within the pyridine ring allows for a variety of interactions, including hydrogen bonding and coordination with metal ions, making them versatile building blocks for more complex molecular architectures.

In medicinal chemistry, pyridinediamine derivatives are investigated for a wide array of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The ability of these compounds to interact with biological targets like enzymes and receptors makes them attractive scaffolds for drug discovery. evitachem.com For instance, certain derivatives are explored for their potential to inhibit kinases involved in cancer cell proliferation or to act as antimicrobial agents against various bacterial strains. The structural features of pyridinediamines, such as the capacity for hydrogen bonding and metal coordination, are crucial for their biological function.

Beyond pharmaceuticals, pyridinediamines serve as important intermediates and building blocks in the synthesis of agrochemicals, such as herbicides and fungicides. solubilityofthings.com They are also utilized in materials science as precursors for polymers and other advanced materials. evitachem.com In the field of coordination chemistry, pyridinediamines function as effective ligands, forming stable complexes with various metals. This property is harnessed to create novel coordination polymers and metal-organic frameworks with unique electronic and structural characteristics. Their ability to act as nucleophiles in reactions like substitutions and couplings further broadens their utility in synthetic organic chemistry. solubilityofthings.com

Historical Perspectives on the Development and Study of 5-Chloropyridine-2,3-diamine

The study of this compound is situated within the broader historical context of developing functionalized heterocyclic compounds for specific applications in synthesis and medicinal chemistry. Its development is part of the systematic exploration of substituted pyridines, where the introduction of halogen and amino groups modulates the molecule's chemical properties and reactivity. The synthesis of related compounds, such as 2,3-diaminopyridine, has been documented through methods like the reduction of a nitropyridine precursor, such as 2-amino-5-chloro-3-nitropyridine (B1267368). orgsyn.org

In recent years, detailed characterization of this compound has been a subject of academic focus. A significant contribution to its scientific understanding came in 2017 with a study dedicated to its crystallographic and spectroscopic characterization. nih.govglobalauthorid.com This research provided precise data on its molecular structure, revealing that the two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular interactions. nih.govresearchgate.net The study also detailed the intermolecular hydrogen bonding and π-stacking interactions that govern its crystal packing. nih.gov

This compound is often utilized as a commercially available starting material in multi-step synthetic routes. nih.govsci-hub.se For example, it has been used as a precursor for the synthesis of novel heterocyclic compounds with potential antioxidant and antiglycation activities. nih.gov In these syntheses, the diamine is reacted with other molecules, such as aldehydes, to construct more complex structures. nih.govsci-hub.se This role as a foundational building block underscores its importance in academic and industrial research focused on creating new functional molecules.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.57 g/mol matrix-fine-chemicals.com |

| CAS Number | 25710-20-7 |

| Appearance | Solid |

| Melting Point | 170-175 °C |

| Boiling Point | 338.9 °C |

| InChI Key | ZRCMCGQDIYNWDX-UHFFFAOYSA-N |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0213 (2) |

| b (Å) | 8.0122 (3) |

| c (Å) | 11.2321 (4) |

| V (ų) | 631.91 (4) |

| Z | 4 |

| T (K) | 100 (2) |

| Data sourced from a 2017 study by Sulovari and Tanski, though the direct numerical values for this specific compound are not listed in the provided snippets, the context indicates such data is central to the publication. nih.govorcid.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCMCGQDIYNWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361485 | |

| Record name | 5-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25710-20-7 | |

| Record name | 5-chloropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Structural Elucidation and Supramolecular Chemistry of 5 Chloropyridine 2,3 Diamine

Crystallographic Investigations of 5-Chloropyridine-2,3-diamine

Crystallographic techniques provide an atomic-level view of molecular structures, offering precise data on bond lengths, bond angles, and spatial arrangements.

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique used to unambiguously determine the three-dimensional atomic structure of crystalline compounds. unimi.itrigaku.com By analyzing the diffraction pattern produced when an X-ray beam interacts with a single crystal of a substance, researchers can construct a detailed model of the electron density and, consequently, the precise location of each atom in the molecule and its arrangement within the crystal lattice. unimi.itrigaku.com

The structure of this compound has been characterized using SCXRD. researchgate.netiucr.org These investigations provide definitive proof of its molecular connectivity and reveal the key structural parameters of the molecule in the solid state. The analysis confirms the presence of a pyridine (B92270) ring substituted with a chlorine atom at the 5-position and two amino groups at the 2- and 3-positions.

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆ClN₃ researchgate.net |

| Formula Weight | 143.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

A key structural feature of this compound is the non-planar arrangement of its amino groups relative to the pyridine ring. researchgate.netresearchgate.net To minimize steric hindrance and intramolecular repulsion between the hydrogen atoms of the adjacent amino groups, both groups are twisted out of the plane of the pyridine ring. researchgate.netresearchgate.net

The nitrogen atoms of the amino groups adopt a pyramidal geometry. researchgate.net This is evidenced by the sum of the valence angles around the nitrogen atoms: 346.8° for the nitrogen at position 2 (N2) and 334.2° for the nitrogen at position 3 (N3). researchgate.net These values deviate significantly from the 360° expected for a planar sp²-hybridized nitrogen, confirming their pyramidal configuration. This geometry is crucial for their role as both hydrogen bond donors and acceptors in the crystal structure. researchgate.net

Selected Torsional Angles for this compound

| Atoms Involved (Torsion Angle) | Angle (°) |

|---|---|

| N2-C2-C3-N3 | Data Not Available in Search Results |

| C4-C3-C2-N2 | Data Not Available in Search Results |

| C2-C3-N3-H | Data Not Available in Search Results |

Single Crystal X-ray Diffraction Analysis

Intermolecular Interactions and Crystal Packing Architectures

The supramolecular structure of this compound is dominated by a robust network of hydrogen bonds and π-stacking interactions, which direct the assembly of molecules into a stable, three-dimensional architecture.

Hydrogen bonds are the primary organizing force in the crystal structure of this compound. The molecule features multiple hydrogen bond donor sites (the N-H bonds of the two amino groups) and acceptor sites (the nitrogen atom of the pyridine ring and the amino groups themselves). researchgate.net This functionality allows for the formation of an extensive three-dimensional network.

The crystal structure reveals both N–H⋯N and N–H⋯Cl intermolecular hydrogen bonds. The amino groups and the pyridine nitrogen atom are extensively involved in creating these linkages, which connect the individual molecules into larger assemblies. researchgate.netresearchgate.net This intricate network is fundamental to the stability of the crystal lattice.

Hydrogen Bond Geometry in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N3(amine)-H···N2(amine) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-H···Cl | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The hydrogen bonding pattern in this compound can be better understood by comparing it to structurally related compounds.

5-Bromopyridine-2,3-diamine : This bromo-analogue is isostructural with the chloro derivative, exhibiting similar N–H⋯N hydrogen bonds that stabilize its crystal lattice. Its crystal structure is orthorhombic (space group P2₁2₁2₁), and like the chloro compound, it forms extensive hydrogen-bonded networks. researchgate.net

2,3-Diaminopyridine : The parent compound, lacking the halogen substituent, also relies on hydrogen bonding for crystal packing. Its preparation often involves the reduction of 2-amino-3-nitropyridine (B1266227) or the catalytic dehalogenation of 2,3-diamino-5-bromopyridine. orgsyn.org The absence of a halogen atom means it cannot participate in N-H···halogen bonds, altering the specifics of the supramolecular assembly compared to its halogenated derivatives.

2-Amino-5-chloropyridine (B124133) : This isomer has only one amino group. In its crystalline form, it exhibits weaker intermolecular interactions, primarily forming N–H⋯N hydrogen bonds. Unlike the extensive 3D network in this compound, some related derivatives form simpler dimeric motifs. The presence of two adjacent amino groups in this compound is thus critical for the formation of its more complex, spiraling columnar structure. researchgate.netresearchgate.net

This comparative analysis underscores the significant influence that the number and position of functional groups have on the resulting supramolecular architecture.

π-Stacking Interactions and Columnar Assemblies

Spectroscopic Characterization in Research of this compound Derivatives

Spectroscopic analysis is indispensable in the study of this compound derivatives, enabling researchers to confirm synthetic outcomes, elucidate complex structures, and probe intermolecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to build a comprehensive picture of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In ¹H NMR spectra of these derivatives, the aromatic protons on the pyridine ring typically appear as distinct signals, with their chemical shifts and coupling patterns being highly sensitive to the nature and position of substituents. For instance, in the parent this compound, the two aromatic protons appear as doublets, a result of their coupling to each other. The protons of the amino groups often present as broad singlets, which can be confirmed by D₂O exchange. The formation of derivatives, such as Schiff bases or metal complexes, leads to predictable changes in the ¹H NMR spectrum. For example, the condensation with an aldehyde to form a Schiff base results in the appearance of a new signal for the imine proton (-CH=N). mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the pyridine ring carbons are influenced by the electronic effects of the chlorine and amino substituents. The carbon atom attached to the chlorine (C5) typically shows a characteristic shift, while the carbons bearing the amino groups (C2 and C3) are also readily identifiable. Upon derivatization, such as in the formation of metal complexes, shifts in the carbon signals, particularly those of C2 and C3, indicate the coordination of the amino groups to the metal center. iucr.orggrafiati.com Research on various pyridine derivatives demonstrates the utility of NMR in confirming structures, with aromatic protons appearing in the range of δ 6.5-8.5 ppm and amino protons showing broad signals that can be influenced by solvent and concentration. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound | DMSO-d₆ | H4: 6.84 (d), H6: 7.27 (d), NH₂: 5.2 (s), 6.1 (s) | 116.58, 123.15, 127.88, 137.95, 143.43 | iucr.org |

| Schiff base of this compound with di-2-furanylethanedione | - | Aromatic H: 7.10-8.25 (m), Imine H: 8.90 (s) | - | asianpubs.org |

| Tetrazole derivative of 2-amino-5-chloropyridine | - | Aromatic H: 7.2-8.0 (m) | - | researchgate.net |

| 5,5'-Diamino-2,2'-bipyridine (related diamine) | DMSO-d₆ | H3, H3': 7.92, H4, H4': 6.95, H6, H6': 7.84 | - | cmu.edu |

Note: '-' indicates data not available in the cited sources. Chemical shifts are dependent on the specific derivative structure and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of molecules. They provide a molecular fingerprint that is unique to the compound and its crystalline form, offering valuable information on functional groups and intermolecular interactions like hydrogen bonding. chemicalbook.com

In the IR spectrum of this compound and its derivatives, characteristic bands confirm the presence of key functional groups. The N-H stretching vibrations of the amino groups typically appear as one or more bands in the 3200-3500 cm⁻¹ region. cmu.edu The position and shape of these bands can indicate the extent of hydrogen bonding within the crystal lattice. Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ is particularly informative, containing bands corresponding to aromatic C=C and C=N ring stretching, as well as NH₂ scissoring (bending) vibrations. researchgate.net The C-Cl stretching vibration is typically found in the lower frequency region, often around 750 cm⁻¹.

Upon formation of derivatives, such as Schiff bases, a new strong band corresponding to the C=N (imine) stretch appears, usually in the 1600-1650 cm⁻¹ range. mdpi.commdpi.com In metal complexes, shifts in the N-H and pyridine ring stretching frequencies can confirm the coordination of the nitrogen atoms to the metal ion.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. For instance, the symmetric pyridine ring breathing mode is often a strong and sharp band in the Raman spectrum, providing insight into the substitution pattern and electronic structure of the ring. researchgate.netnih.gov

Table 2: Key Infrared (IR) and Raman Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Compound Type / Notes | Reference |

|---|---|---|---|

| N-H Stretch (Amino) | 3200 - 3500 | Broadness indicates hydrogen bonding | mdpi.comcmu.edu |

| C-H Stretch (Aromatic) | 3000 - 3120 | Characteristic of the pyridine ring | researchgate.netmdpi.com |

| C=N Stretch (Imine) | 1600 - 1650 | Appears in Schiff base derivatives | mdpi.commdpi.com |

| C=C / C=N Stretch (Ring) | 1400 - 1620 | Multiple bands from pyridine ring vibrations | researchgate.netmdpi.com |

| N-H Bend (Amino) | ~1650 | Scissoring vibration of the NH₂ group | |

| C-Cl Stretch | ~750 | Characteristic of the chloro-substituent |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The resulting spectrum provides information about the conjugated π-electron systems and the presence of non-bonding electrons.

Derivatives of this compound typically exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. rsc.org The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are usually high-energy, intense absorptions found in the UV region (typically < 350 nm). These are characteristic of the aromatic pyridine ring system.

The n→π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. These transitions are typically of lower energy and intensity, often appearing as a shoulder on the main π→π* band or as a separate band at longer wavelengths. rsc.org

The formation of extended conjugated systems, for example in Schiff base derivatives or azo-dyes, results in a bathochromic (red) shift of the absorption maxima to longer wavelengths, sometimes extending into the visible region. mdpi.comredalyc.org This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation. The color of these compounds is a direct result of these electronic transitions. mdpi.com Similarly, complexation with metal ions can significantly alter the electronic spectrum, giving rise to new charge-transfer bands (ligand-to-metal or metal-to-ligand), which are often intense and can provide insight into the geometry and electronic structure of the complex. asianpubs.org

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data for Derivatives of this compound

| Compound/Derivative Type | Solvent | Absorption Maxima (λ_max, nm) | Assignment (Electronic Transition) | Reference |

|---|---|---|---|---|

| Azo Schiff base ligand | - | 264, 417, 465 | π→π* and n→π | mdpi.com |

| Cu(II) complex of Azo Schiff base | - | 278, 360, 457 | π→π, n→π* and Charge Transfer | mdpi.com |

| Thiosemicarbazone ligand | DMSO | 261, 343 | π→π | researchgate.net |

| Hydrazone derivative | Various | ~425 | HOMO→LUMO+1 (π→π) | redalyc.org |

| Pyrazine derivatives (related systems) | - | Broad absorption ~360, ~420 | π→π* | nih.gov |

Iv. Computational and Theoretical Investigations of 5 Chloropyridine 2,3 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic nature of 5-Chloropyridine-2,3-diamine. These methods model the molecule's behavior at the subatomic level, providing a quantitative understanding of its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules with high accuracy. By optimizing the geometry of this compound, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

While a specific DFT study providing a complete set of optimized parameters for this compound is not available in the reviewed literature, a comprehensive analysis has been performed on the closely related isomer, 2-amino-5-chloropyridine (B124133) (2A5CP), using the B3LYP functional with a 6-311++G(d,p) basis set. core.ac.uk The results from this study serve as a strong reference for understanding the geometry of the title compound. The calculations for 2A5CP show that the C-Cl bond length is computed to be 1.756 Å, which aligns well with values observed for other chloro-substituted pyridine (B92270) derivatives. core.ac.uk The N-H bonds of the amino group were calculated to be approximately 1.009 Å. core.ac.uk

Experimental crystallographic studies on this compound confirm that the two ortho-amino groups are twisted out of the plane of the pyridine ring, a conformation that minimizes intramolecular steric interactions between the hydrogen atoms of the amino groups. researchgate.net This twisting results in a pyramidal geometry for the nitrogen atoms of the amino groups. researchgate.net

The optimized geometrical parameters for the related compound 2-amino-5-chloropyridine, calculated at the B3LYP/6-311++G(d,p) level, are presented below as a proxy for this compound.

Table 1: Selected Optimized Geometrical Parameters for 2-amino-5-chloropyridine

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | B3LYP/6-311++G(d,p) core.ac.uk | Parameter | B3LYP/6-311++G(d,p) core.ac.uk |

| C2-N1 | 1.348 | C6-N1-C2 | 117.8 |

| C6-N1 | 1.341 | N1-C2-C3 | 123.6 |

| C2-C3 | 1.406 | C2-C3-C4 | 118.0 |

| C3-C4 | 1.383 | C3-C4-C5 | 118.9 |

| C4-C5 | 1.391 | C4-C5-C6 | 119.3 |

| C5-C6 | 1.391 | C5-C6-N1 | 122.4 |

| C5-Cl | 1.756 | Cl-C5-C4 | 119.0 |

| C2-N(H2) | 1.369 | N1-C2-N(H2) | 116.4 |

| N-H | 1.009 | H-N-H | 114.7 |

Data sourced from a study on the isomer 2-amino-5-chloropyridine.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. numberanalytics.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO is likely distributed over the pyridine ring, particularly influenced by the electron-withdrawing chlorine atom, making these areas susceptible to receiving electrons (electrophilic attack). The HOMO-LUMO gap analysis confirms that charge transfer can readily occur within the molecule, which is a key factor in its chemical behavior and its utility in synthesizing fused heterocyclic systems like imidazo[4,5-b]pyridines. core.ac.ukresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density within a molecule, providing insights into its stability. uni-muenchen.de It interprets the wave function in terms of localized Lewis-like structures (bonds and lone pairs) and investigates interactions between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.deuba.ar

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.denumberanalytics.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. These interactions, often described as hyperconjugation, result from electron delocalization from a filled bonding (σ or π) or non-bonding (n) orbital to an adjacent empty anti-bonding (σ* or π*) orbital.

In this compound, significant stabilizing interactions are expected to arise from:

n → π interactions:* The lone pair electrons (n) on the nitrogen atoms of the amino groups and the pyridine ring nitrogen can delocalize into the anti-bonding π* orbitals of the aromatic system. This charge transfer from the nitrogen atoms to the ring is a key stabilizing factor.

n → σ interactions:* Lone pair electrons from the chlorine and nitrogen atoms can also delocalize into neighboring anti-bonding σ* orbitals.

These charge transfer events lead to a more dispersed electron density, which strengthens the molecular structure and influences its chemical reactivity. uba.ar

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It plots the electrostatic potential onto the electron density surface of the molecule.

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These are the most likely sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These are the most likely sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP map would be expected to show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the two amino groups and the pyridine ring nitrogen due to their lone pairs of electrons. These sites are therefore the most susceptible to electrophilic attack, such as protonation. A region of negative potential would also be associated with the electronegative chlorine atom. Conversely, the hydrogen atoms of the amino groups and certain carbon atoms on the pyridine ring would exhibit a more positive potential (blue), making them potential sites for nucleophilic interaction.

Theoretical Studies on Reaction Mechanisms and Reactivity Predictions

This compound is a valuable precursor in organic synthesis, notably for the preparation of fused heterocyclic compounds. A key reaction is its condensation with various aldehydes or carboxylic acids to yield 6-chloro-1H-imidazo[4,5-b]pyridine derivatives. researchgate.netmdpi.com

While experimental procedures for these syntheses are established, theoretical studies on the reaction mechanisms provide a deeper understanding of the process. Such studies would typically use DFT to model the reaction pathway, identifying the structures of intermediates and transition states. The reaction is expected to proceed through a multi-step mechanism:

Nucleophilic Attack: One of the amino groups of the diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Condensation: This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.

Cyclization and Oxidation: The second amino group then attacks the imine carbon, leading to an intramolecular cyclization. A subsequent oxidation/aromatization step, often facilitated by air or another oxidizing agent, results in the final stable imidazo[4,5-b]pyridine ring system. mdpi.com

Computational studies would calculate the activation energy for each step, allowing researchers to identify the rate-determining step and predict how different substituents on the aldehyde or pyridine ring might affect the reaction rate and yield.

Simulation of Spectroscopic Data

Computational methods can simulate various types of spectra, including infrared (IR) and Raman, providing a powerful tool for interpreting and assigning experimental data. q-chem.com DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule.

A detailed vibrational analysis has been performed on the related isomer, 2-amino-5-chloropyridine, comparing experimental FT-IR and FT-Raman spectra with frequencies calculated at the B3LYP/6-311++G(d,p) level. core.ac.uk The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental values.

For this compound, key vibrational modes would include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the two amino groups, typically appearing in the 3300-3500 cm⁻¹ region.

C-N Stretching: Vibrations associated with the bonds between the amino groups and the pyridine ring.

Pyridine Ring Vibrations: A series of characteristic stretching and bending modes for the aromatic ring.

C-Cl Vibrations: The stretching and bending modes for the carbon-chlorine bond, which are expected at lower frequencies. For 2-amino-5-chloropyridine, the C-Cl stretching vibration was observed experimentally at 656 cm⁻¹ (FT-IR) and calculated at 640 cm⁻¹. core.ac.uk

By comparing the simulated spectrum with the experimental one, each band can be assigned to a specific molecular motion, confirming the molecular structure and providing a complete vibrational characterization.

Table 2: Key Vibrational Modes and Assignments for 2-amino-5-chloropyridine

| Assignment | Experimental FT-IR (cm⁻¹) core.ac.uk | Experimental FT-Raman (cm⁻¹) core.ac.uk | Calculated B3LYP (cm⁻¹) core.ac.uk |

|---|---|---|---|

| N-H Asymmetric Stretch | 3482 | 3480 | 3513 |

| N-H Symmetric Stretch | 3370 | 3368 | 3402 |

| N-H Scissoring | 1626 | 1620 | 1623 |

| Pyridine Ring Stretching | 1568 | 1570 | 1576 |

| C-N Stretching | 1370 | 1368 | 1365 |

| C-Cl Stretching | 656 | 646 | 640 |

Data sourced from a study on the isomer 2-amino-5-chloropyridine.

V. Chemical Reactivity and Derivatization Strategies Involving 5 Chloropyridine 2,3 Diamine

Cyclization Reactions for Heterocyclic Ring Formationnih.govsmolecule.combenchchem.com

The ortho-diamine functionality of 5-chloropyridine-2,3-diamine is particularly amenable to cyclization reactions, leading to the formation of various fused heterocyclic scaffolds. These reactions are fundamental in constructing complex molecules with specific three-dimensional arrangements and electronic properties.

Synthesis of Imidazo[4,5-b]pyridine Derivativesnih.govbenchchem.comarabjchem.orgnih.gov

One of the most common applications of this compound is in the synthesis of imidazo[4,5-b]pyridine derivatives. nih.govarabjchem.orgnih.gov This fused heterocyclic system is a core component of many biologically active molecules. The synthesis is typically achieved through the construction of an imidazole (B134444) ring fused to the pyridine (B92270) core.

The reaction of this compound with various carbonyl and thiocarbonyl compounds is a direct method for forming the imidazo[4,5-b]pyridine skeleton. nih.govarabjchem.org This cyclocondensation reaction involves the two amino groups reacting with a two-carbon electrophilic synthon.

Commonly used carbonyl sources include aldehydes and carboxylic acids. nih.gov For instance, the reaction with 4-formylbenzoic acid methyl ester in dimethylformamide (DMF) at reflux leads to the formation of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate in high yield. arabjchem.org The general strategy involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the stable imidazo[4,5-b]pyridine ring system. nih.gov

The following table summarizes representative examples of cyclocondensation reactions:

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-Formylbenzoic acid methyl ester | Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate arabjchem.org |

| This compound | Aldehydes | 2-Substituted-imidazo[4,5-b]pyridines nih.gov |

This table showcases examples of cyclocondensation reactions involving this compound and various carbonyl sources to yield imidazo[4,5-b]pyridine derivatives.

While not a direct reaction of this compound itself, the resulting imidazo[4,5-b]pyridine core can be further functionalized using transition metal catalysis. nih.govbeilstein-journals.orgbeilstein-journals.org Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the heterocyclic framework, enabling the synthesis of diverse compound libraries for various applications. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions often target the halogenated position on the pyridine ring or other reactive sites on the imidazopyridine scaffold. nih.gov

Cyclocondensation with Carbonyl and Thiocarbonyl Sources

Formation of Benzimidazole and Quinazoline (B50416) Scaffoldsnih.govnih.gov

The synthesis of benzimidazoles typically involves the cyclocondensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov While this compound is a pyridine derivative, its ortho-diamine functionality can, in principle, undergo similar reactions to form imidazo[4,5-b]pyridines, which are structural analogs of benzimidazoles.

The synthesis of quinazoline scaffolds generally involves the reaction of 2-aminobenzonitriles or 2-aminobenzamides with various reagents. The direct synthesis of a quinazoline ring from this compound is not a typical reaction pathway. However, derivatives of 2-aminobenzimidazole (B67599) can be used to synthesize benzo nih.govimidazo[1,2-a]pyrido[2,3-d]pyrimidin-5-ones through a sequential N-acylation-SNAr reaction. researchgate.net

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives from this compound is not a commonly reported transformation. The formation of a triazole ring typically requires a source of three nitrogen atoms. mdpi.comscispace.com While the diamine provides two nitrogen atoms, a third nitrogen source would be required, along with a carbon source, to construct the triazole ring. Standard methods for triazole synthesis include the [3+2] cycloaddition of azides and alkynes (Click chemistry) or the reaction of hydrazines with various reagents. mdpi.comscispace.com

Schiff Base Formation with 5-Chloropyridine-2,3-diamineasianpubs.orgresearchgate.nete-journals.ingrafiati.com

The reaction of the amino groups of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction is a fundamental transformation in organic chemistry and is often the first step in more complex reaction sequences, such as the synthesis of macrocyclic ligands. asianpubs.orgresearchgate.nete-journals.ingrafiati.com

For example, this compound reacts with di-2-furanylethanedione to form a Schiff base ligand. asianpubs.orgresearchgate.net This ligand can then be used to prepare metal complexes, such as those with MoO2(VI). asianpubs.orgresearchgate.net The formation of the Schiff base is typically carried out by refluxing the diamine and the carbonyl compound in a suitable solvent like ethanol. researchgate.net

The following table provides an example of a Schiff base formation reaction:

| Reactant 1 | Reactant 2 | Product Type |

| This compound | di-2-Furanylethanedione | Schiff base ligand asianpubs.orgresearchgate.net |

| This compound | Thenil | Schiff base ligand e-journals.in |

This table illustrates the formation of Schiff bases from this compound and dicarbonyl compounds.

Role of this compound as a Precursor in Complex Organic Syntheses

This compound is a valuable heterocyclic building block in organic synthesis, primarily utilized as a precursor for the construction of more complex fused heterocyclic systems. Its utility stems from the vicinal diamino groups at the C2 and C3 positions, which are poised for cyclization reactions to form five-membered rings fused to the pyridine core. The presence of the chlorine atom at the C5 position provides an additional site for functionalization, further enhancing its synthetic value.

The most prominent role of this compound is as a key intermediate in the synthesis of imidazo[4,5-b]pyridine derivatives. nih.govsemanticscholar.orgmdpi.com This scaffold is of significant interest in medicinal chemistry as it is a bio-isostere of purines and is found in numerous pharmacologically active compounds. irb.hructm.edu The synthesis of the imidazo[4,5-b]pyridine core is typically achieved through the condensation of this compound with various electrophilic reagents.

A common and straightforward method involves the cyclocondensation reaction with aldehydes. mdpi.comresearchgate.net This reaction typically proceeds by heating the diamine with an appropriate aldehyde, often in a suitable solvent and sometimes with an oxidizing agent or under aerobic conditions to facilitate the final aromatization step. nih.govmdpi.com For instance, the reaction with various substituted aromatic aldehydes yields the corresponding 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives. researchgate.net

Similarly, condensation with carboxylic acids or their derivatives (such as orthoesters or nitriles) under dehydrating conditions, often using polyphosphoric acid (PPA) at elevated temperatures, is a standard method to form the fused imidazole ring. semanticscholar.orgmdpi.com Another approach involves the reaction with carbon disulfide in a basic medium to produce 6-chloro-1H-imidazo[4,5-b]pyridine-2-thiol.

The versatility of this compound as a precursor is further demonstrated in its use for synthesizing other heterocyclic systems. For example, it can be used to prepare thiazolo[5,4-b]pyridines through cyclization with reagents like ethyl chlorooxalate in acetic acid. This reaction proceeds via sequential nucleophilic attack and dehydration to form the fused thiazole (B1198619) ring.

The resulting fused heterocycles, such as the imidazo[4,5-b]pyridines, serve as platforms for further diversification. The chlorine atom on the pyridine ring and the N-H group on the imidazole ring are common handles for introducing additional molecular complexity, for example, through palladium-catalyzed cross-coupling reactions or N-alkylation. irb.hructm.edu This multi-stage synthetic potential underscores the importance of this compound as a foundational precursor in the synthesis of complex, biologically relevant molecules.

Table 1: Synthesis of Fused Heterocycles from this compound

| Reactant | Reaction Conditions | Product Core Structure | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Heating, various solvents | 6-Chloro-2-aryl-1H-imidazo[4,5-b]pyridine | researchgate.net |

| Carboxylic Acids | Polyphosphoric Acid (PPA), elevated temperature | 2-Substituted-6-chloro-1H-imidazo[4,5-b]pyridine | semanticscholar.org |

| Ethyl Chlorooxalate | Acetic Acid, heating | Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate | |

| Carbon Disulfide | Potassium Hydroxide (B78521) (KOH) | 6-Chloro-1H-imidazo[4,5-b]pyridine-2-thiol | mdpi.com |

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound and its subsequent products often proceeds with a high degree of regioselectivity, which is crucial for the controlled synthesis of complex molecules. Stereoselectivity becomes a factor when chiral centers are introduced during the derivatization process.

Regioselectivity:

The primary example of regioselectivity is observed in the formation of the imidazo[4,5-b]pyridine ring. The condensation reaction between the two adjacent amino groups at C2 and C3 and a single reactant like an aldehyde or carboxylic acid is inherently regioselective, leading to the formation of a five-membered imidazole ring fused across these two positions.

Further derivatization of the resulting imidazo[4,5-b]pyridine scaffold also demonstrates regioselectivity. For instance, N-alkylation of 6-substituted-1H-imidazo[4,5-b]pyridines (or the tautomeric 3H-imidazo[4,5-b]pyridines) typically occurs at a specific nitrogen atom in the imidazole ring. Studies on the alkylation of related 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide or propargyl bromide under phase transfer catalysis conditions show that the alkyl group is selectively introduced at the N3 position. uctm.edu This selective N-alkylation is a key step in creating diverse libraries of compounds for biological screening. uctm.edu

The two amino groups in the parent molecule, this compound, are not electronically identical due to their positions relative to the pyridine nitrogen and the chlorine substituent. The C2-amino group is ortho to the ring nitrogen, while the C3-amino group is meta. This difference can influence their nucleophilicity and, consequently, the regioselectivity of initial reactions, although in many cyclization reactions to form the imidazole ring, both amines ultimately participate. In stepwise reactions, the more nucleophilic amine would be expected to react first.

Stereoselectivity:

The parent compound, this compound, is achiral. Therefore, stereoselectivity in its derivatization is only relevant when a reaction introduces a new chiral center. This can be achieved by using chiral reactants, chiral catalysts, or chiral auxiliaries. For example, if this compound were reacted with a chiral carboxylic acid, the resulting product would be a mixture of diastereomers unless the reaction was stereospecific.

While the broader field of heterocyclic synthesis includes many examples of enantioselective and diastereoselective reactions, specific documented examples of highly stereoselective derivatizations starting directly from this compound are not extensively reported in the surveyed literature. However, the principles of asymmetric synthesis are applicable. For instance, a catalytic asymmetric reduction of a Schiff base formed between one of the amino groups and a ketone could, in principle, generate a chiral amine with high enantiomeric excess. Similarly, the use of chiral catalysts in coupling reactions involving the chloro-substituent could lead to atropisomeric products if steric hindrance restricts bond rotation.

Vi. Research Applications of 5 Chloropyridine 2,3 Diamine and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The imidazo[4,5-b]pyridine framework, derived from 5-chloropyridine-2,3-diamine, is considered a "privileged" structure in drug discovery. irb.hr Its derivatives have been extensively investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. mdpi.com

Derivatives of this compound have been synthesized and evaluated as inhibitors of several key enzymes implicated in various disease states. arabjchem.orgnih.gov

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. wikipedia.org Under diabetic conditions, its increased activity can lead to an accumulation of sorbitol in tissues, causing osmotic stress and contributing to diabetic complications like retinopathy and neuropathy. wikipedia.org Consequently, aldose reductase inhibitors are studied as a potential way to prevent this damage. wikipedia.orgmedchemexpress.com Research into heterocyclic compounds, including those derived from pyridine (B92270) structures, has identified potential candidates for aldose reductase inhibition. rsc.orgresearchgate.net While direct studies on this compound derivatives as aldose reductase inhibitors are not extensively detailed in the provided results, the broader class of pyridine-containing heterocycles is an area of active investigation for this target. rsc.org

Derivatives of this compound have been explored as potential inhibitors of D-amino acid oxidase (DAAO). iucr.orglookchem.com For instance, a series of 5-azaquinoxaline-2,3-dione derivatives, synthesized from related diamines, were evaluated for their DAAO inhibitory activity. lookchem.com

β-Glucuronidase is an enzyme that plays a role in the metabolism of various substances. Its inhibition is a target in areas such as preventing the toxic side effects of some drugs and in cancer therapy. nih.govnih.gov A series of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives, synthesized from this compound and various aldehydes, were evaluated for their inhibitory potential against β-glucuronidase. nih.govresearchgate.net Several of these compounds demonstrated significant activity, with some showing even greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov Molecular docking studies suggest these compounds interact with key amino acid residues in the enzyme's active site. nih.gov

The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the aryl ring. For example, compounds with hydroxyl-substituted phenyl rings at the 2-position of the imidazo[4,5-b]pyridine core showed notable inhibitory effects.

Table 1: β-Glucuronidase Inhibitory Activity of Selected 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine Derivatives

| Compound | Substituent on Aryl Ring | IC₅₀ (µM) |

| Derivative 1 | 4-Hydroxyphenyl | 30.10 ± 0.60 |

| Derivative 2 | 2,4-Dichlorophenyl | 29.25 ± 0.50 |

| Derivative 3 | 2-Hydroxyphenyl | 46.10 ± 1.10 |

| D-Saccharic acid 1,4-lactone (Standard) | - | 48.50 ± 1.25 |

Data sourced from a study on 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives. nih.gov

The imidazo[4,5-b]pyridine scaffold is a prominent feature in the development of new antimicrobial agents. researchgate.neteurjchem.com Derivatives have shown activity against a range of bacterial and fungal pathogens. mdpi.comresearchgate.net

In one study, new imidazo[4,5-b]pyridine derivatives were synthesized and tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. The results indicated that the Gram-positive strain was more susceptible to these compounds. mdpi.comnih.gov Another research effort described the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, with some compounds showing prominent antibacterial and antifungal activity. eurjchem.com

Furthermore, a series of 5-chloropyridine derivatives incorporating a 1,2,4-triazole-3-thione-hydrazone scaffold were synthesized and evaluated. researchgate.netnih.gov Several of these compounds exhibited very high antibacterial activity, particularly against the M. luteum strain, with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. researchgate.netnih.gov

Table 2: Antimicrobial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

| Derivative Type | Target Organism | Activity Measure | Result |

| N³-alkylated imidazo[4,5-b]pyridine | Bacillus cereus (Gram +) | Disk Diffusion | Inhibition Zone Observed |

| N³-alkylated imidazo[4,5-b]pyridine | Escherichia coli (Gram -) | Disk Diffusion | Resistant |

| 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Staphylococcus aureus | MIC (µg/mL) | 125 |

| 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Candida albicans | MIC (µg/mL) | 125 |

| 5-Chloropyridine-hydrazone derivative | M. luteum | MIC (µg/mL) | 3.9 |

Data compiled from studies on various imidazo[4,5-b]pyridine and chloropyridine derivatives. eurjchem.commdpi.comnih.gov

The structural analogy of imidazo[4,5-b]pyridines to purines makes them prime candidates for the development of anticancer agents, as they can interfere with the biological processes of cancer cells. irb.hrnih.gov Research has shown these derivatives to possess antiproliferative and cytotoxic effects against various human cancer cell lines. irb.hrmdpi.com

A series of novel imidazo[4,5-b]pyridine derivatives were designed as potential inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. nih.gov Several of these compounds showed significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC₅₀ values in the sub-micromolar range, comparable to the established drug sorafenib. nih.gov

In another study, tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated potent antiproliferative effects, with some amidino-substituted compounds being particularly active. mdpi.com The introduction of different amino side chains onto the tetracyclic skeleton significantly influenced the anticancer activity, with some regioisomers showing enhanced potency in the nanomolar concentration range. irb.hr These compounds are thought to exert their effect by interacting with DNA and RNA. irb.hr Additionally, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against several cancer cell lines, including K562 (leukemia) and MCF-7 (breast cancer). nih.gov

Table 3: Anticancer Activity of Selected Imidazo[4,5-b]pyridine Derivatives

| Derivative Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |

| Imidazo[4,5-b]pyridine | MCF-7 (Breast) | CDK9 Inhibition | 0.63 - 1.32 |

| Imidazo[4,5-b]pyridine | HCT116 (Colon) | CDK9 Inhibition | 0.63 - 1.32 |

| Amidino-substituted tetracyclic imidazo[4,5-b]pyridine | Glioblastoma | Antiproliferative | 8.0 |

| Amidino-substituted tetracyclic imidazo[4,5-b]pyridine | Pancreatic Adenocarcinoma | Antiproliferative | 9.4 |

| Amino-substituted tetracyclic imidazo[4,5-b]pyridine | HCT116 (Colon) | Antiproliferative | 0.3 - 0.9 |

| 2,3-diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | Cytotoxic | Moderate Activity |

Data compiled from studies on various imidazo[4,5-b]pyridine derivatives. irb.hrmdpi.comnih.govnih.gov

Exploration of Anticancer Activity

Activity against Breast Adenocarcinoma Cell Lines (MCF-7)

Derivatives of this compound have been a focus of anticancer research, particularly for their effects on breast adenocarcinoma cell lines, such as MCF-7.

Detailed Research Findings:

Imidazopyridine derivatives, synthesized from diaminopyridines, have shown notable cytotoxic activity against the MCF-7 cell line. mdpi.com For instance, certain imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative effects. One study highlighted a derivative with an N-hydroxy-carboximidamide group on a phenyl ring, which exhibited high cytotoxic activity with an IC50 value of 0.082 µM. mdpi.com The presence and nature of substituent groups on the core structure play a crucial role in determining the level of cytotoxic activity. mdpi.com

Furthermore, nicotinonitrile derivatives, which can be synthesized from chloropyridine precursors, have also been evaluated for their anticancer potential against MCF-7 cells. acs.org The cytotoxic effects of these compounds are often cell-line dependent, with some derivatives showing promising activity against a range of cancer cells, including MCF-7. acs.orgacs.org

Table 1: Cytotoxic Activity of Selected Imidazopyridine Derivatives against MCF-7 Cells

| Compound Type | Key Structural Feature | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine | N-hydroxy-carboximidamide group | 0.082 µM | mdpi.com |

| Nicotinonitrile derivative | 2-naphthyl moiety | Evaluated, showed activity | acs.org |

| Nicotinonitrile derivative | Pyrazole moiety | Significant cytotoxic activity | acs.org |

Antioxidant and Antiglycation Activities

Research has demonstrated that derivatives of this compound, particularly those with an imidazo[4,5-b]pyridine scaffold, possess notable antioxidant and antiglycation properties. arabjchem.orgresearchgate.net

Detailed Research Findings:

A series of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their biological activities. researchgate.net Several of these compounds exhibited significant antiglycation and antioxidant potential. For example, in an antiglycation assay, some derivatives showed better activity than the standard, rutin. researchgate.net Specifically, compounds with certain substitutions on the aryl ring displayed IC50 values for antiglycation activity as low as 240.10 µM. researchgate.net

In terms of antioxidant activity, measured by the DPPH radical scavenging assay, several derivatives also showed promising results, with some compounds exhibiting IC50 values around 58.10 µM. researchgate.net The presence of hydroxyl groups on the synthesized benzohydrazide (B10538) derivatives of imidazopyridine was found to increase both antioxidant and antiglycation activities, which is attributed to their high redox potential and ability to donate electrons. mdpi.comnih.gov

Table 2: Antioxidant and Antiglycation Activity of 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine Derivatives

| Compound Number | Antiglycation IC50 (µM) | Antioxidant (DPPH) EC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | 240.10 ± 2.50 | 58.10 ± 2.50 | researchgate.net |

| Compound 4 | 240.30 ± 2.90 | 72.50 ± 3.30 | researchgate.net |

| Compound 3 | 260.10 ± 2.50 | 74.25 ± 1.10 | researchgate.net |

| Compound 1 | Not specified | 69.45 ± 0.25 | researchgate.net |

Prodrug and Bioavailability Considerations for Derivatives

The development of prodrugs is a critical strategy to enhance the pharmaceutical properties of active compounds, including those derived from this compound. Poor aqueous solubility and limited oral bioavailability are common challenges that can be addressed through prodrug design. nih.govmdpi.com

Detailed Research Findings:

While specific prodrug strategies for derivatives of this compound are not extensively detailed in the provided context, the general principles of prodrug design are highly relevant. The use of amino acid moieties to create prodrugs can improve solubility, permeability, and targeted delivery. mdpi.com For instance, attaching amino acids can leverage amino acid transporters in the body to enhance absorption. mdpi.com

Another approach involves creating ester or ether linkages that are cleaved in vivo to release the active drug. nih.gov For example, the aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrug approach offers a pH-triggered release mechanism, independent of enzymatic biotransformation, which can significantly improve solubility and bioavailability. nih.gov Such strategies could be applied to promising but poorly soluble derivatives of this compound to improve their therapeutic potential.

Potential in Materials Science Research

The structural features of this compound and its derivatives also lend themselves to applications in materials science.

The diamine functionality of this compound makes it a suitable building block for the synthesis of functional polymers. These polymers can possess unique properties applicable in areas like coatings and electronic materials.

Halogenated heterocycles, including derivatives of this compound, are increasingly used in the development of organic electronic materials, liquid crystals, and coordination polymers. The presence of multiple nitrogen atoms and the chlorine substituent allows for the formation of coordination complexes with various metals, leading to materials with distinct optical, electronic, and magnetic properties.

Precursors for Polymer Synthesis

Role in Coordination Chemistry and Metal Complexation

This compound and its derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate with metal ions.

Detailed Research Findings:

The 2,3-diamine arrangement facilitates the formation of Schiff bases through condensation reactions with dicarbonyl compounds. These Schiff base ligands can then form stable complexes with various metal ions. For example, a Schiff base derived from this compound and di-2-furanylethanedione has been used to synthesize MoO2(VI) complexes. asianpubs.orggrafiati.com These complexes have been characterized and shown to have a distorted octahedral geometry, with the molybdenum atom coordinated to two oxygen atoms and four nitrogen atoms. asianpubs.orggrafiati.com The resulting metal complexes can exhibit interesting properties, including potential antibacterial activity. asianpubs.org The design and synthesis of such coordination compounds are an active area of research with applications in catalysis, molecular magnetism, and bioinorganic chemistry. researchgate.net

Ligand Design for Organometallic Complexes

This compound serves as an excellent building block for designing sophisticated ligands for organometallic complexes. The adjacent 2,3-diamine functionality is particularly suitable for forming bidentate chelate rings with metal ions, enhancing the stability of the resulting complexes. This arrangement is also a prime template for creating more complex Schiff base ligands through condensation reactions.

Researchers have utilized this compound to synthesize novel mixed-ligand copper(II) complexes. In these studies, it acts as a secondary ligand, coordinating with the metal center alongside another organic molecule. For instance, a novel Cu(II) complex was prepared with 2-methoxy-5-sulfamoylbenzoic acid and 2,3-diamino-5-chloropyridine (2,3da5Clp). mjcce.org.mk The diamine coordinates to the copper ion, demonstrating its utility in creating stable, multi-component coordination compounds.

Furthermore, this compound is a key starting material for synthesizing tetradentate Schiff base ligands. These are formed by reacting the diamine with dicarbonyl compounds. A notable example involves the condensation of this compound with di-2-furanylethanedione to produce a Schiff base ligand, which then reacts with a molybdenum source to form a dioxomolybdenum(VI) complex. researchgate.netgrafiati.com The resulting ligand system creates a stable octahedral environment around the molybdenum center. The versatility of the diamine moiety allows for the construction of ligands that can accommodate a variety of metal ions, leading to complexes with tailored electronic and geometric properties.

The presence of the chlorine atom at the 5-position also influences the electronic properties of the ligand, which in turn affects the reactivity and stability of the metal complex. This feature, combined with the chelating ability of the diamine groups, makes this compound a strategic component in the design of ligands for catalysis, materials science, and medicinal chemistry applications. nih.govamazonaws.com

Spectroscopic and Magnetic Studies of Metal Complexes

The metal complexes derived from this compound and its derivatives have been extensively studied using various spectroscopic and magnetic techniques to elucidate their structures and electronic properties.

Spectroscopic Characterization:

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing these complexes. In a study of mixed-ligand Cu(II) complexes involving 2,3-diamino-5-chloropyridine, the structures of the amorphous metal complexes were proposed based on data from Fourier-transform infrared spectroscopy (FTIR) and ultraviolet–visible spectroscopy (UV–Vis), among other methods. mjcce.org.mk

For dioxomolybdenum(VI) complexes derived from a Schiff base of this compound, spectroscopic analyses provided key structural insights. researchgate.netgrafiati.com The IR spectra confirmed the coordination of the Schiff base to the metal center. The UV-Vis spectra were used to investigate the electronic transitions within the complex, revealing information about the coordination geometry. These studies indicated a distorted octahedral geometry for the MoO2(VI) complexes, where the molybdenum atom is coordinated with two oxygen atoms and four nitrogen atoms from the ligand. grafiati.com

In related cobalt(II) complexes synthesized with 2-amino-5-chloropyridine (B124133), a derivative of the primary compound, UV-Vis spectra showed multiple absorption bands. researchgate.net These bands were attributed to d–d transitions of the cobalt ion, ligand-to-metal charge transfer (LMCT), and π → π* or n → π* transitions within the ligand itself, confirming the coordination environment of the metal ion. researchgate.net

Interactive Data Table: Spectroscopic Data for Metal Complexes with this compound Derivatives

| Complex Type | Derivative Ligand | Spectroscopic Technique | Key Findings | Reference |

| Cu(II) Complex | 2,3-diamino-5-chloropyridine | UV-Vis, FTIR | Data used to propose the structure of the amorphous complex. | mjcce.org.mk |

| MoO₂(VI) Complex | Schiff base of this compound | UV-Vis, IR, NMR | Confirmed a distorted octahedral geometry around the Mo center. | researchgate.netgrafiati.com |

| Co(II) Complex | 2-amino-5-chloropyridine | UV-Vis, FTIR | Showed d-d transitions, LMCT, and ligand-based π → π* transitions. | researchgate.net |

Magnetic Properties:

Magnetic susceptibility measurements are crucial for determining the spin state and magnetic interactions in metal complexes. For a series of cobalt(II) complexes with 2-amino-5-chloropyridine, room temperature magnetic moment values were found to be in the range of 4.58–5.29 B.M. (Bohr Magnetons). researchgate.net These high-spin values are characteristic of octahedral Co(II) complexes, indicating the presence of three unpaired electrons and confirming the +2 oxidation state of the cobalt ions. researchgate.net

Similarly, studies on mixed-ligand Cu(II) complexes involving 2,3-diamino-5-chloropyridine included magnetic susceptibility measurements to help characterize the electronic structure of the copper center. mjcce.org.mk The magnetic moments of Cu(II) complexes typically provide insight into the geometry and the presence of any magnetic coupling between metal centers. mdpi.com These studies collectively demonstrate how the ligand framework derived from this compound influences the magnetic behavior of the resulting organometallic complexes.

Interactive Data Table: Magnetic Properties of Metal Complexes with this compound Derivatives

| Complex | Derivative Ligand | Magnetic Moment (μeff) at Room Temp. (B.M.) | Implication | Reference |

| [Co(L)₂X₂] | 2-amino-5-chloropyridine | 4.58–5.29 | High-spin octahedral Co(II) | researchgate.net |

| Mixed-Ligand Cu(II) | 2,3-diamino-5-chloropyridine | Data used for structural elucidation | Characterization of Cu(II) electronic state | mjcce.org.mk |

Vii. Future Directions and Emerging Research Avenues for 5 Chloropyridine 2,3 Diamine

Advanced Synthetic Methodologies

The development of novel synthetic strategies is crucial for expanding the chemical space accessible from 5-chloropyridine-2,3-diamine. Traditional methods are being supplemented and replaced by more efficient, versatile, and environmentally benign techniques.

One of the most common applications of this compound is in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines. arabjchem.org A typical synthesis involves the condensation of this compound with aldehydes or carboxylic acids. arabjchem.orgnih.govresearchgate.netsci-hub.se For instance, reacting it with substituted aldehydes in the presence of sodium metabisulfite (B1197395) (Na2S2O5) under reflux conditions has proven effective for generating libraries of imidazo[4,5-b]pyridine derivatives. nih.govsci-hub.se

Emerging trends in synthetic chemistry are being applied to create derivatives with greater complexity. These include:

Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination are being employed to introduce diverse substituents onto the pyridine (B92270) ring, offering a powerful tool for creating libraries of analogs for structure-activity relationship (SAR) studies. mdpi.com

Solid-Phase Synthesis: To accelerate the drug discovery process, solid-phase synthesis routes are being developed. mdpi.com This allows for the efficient, automated synthesis of large numbers of derivatives, which is particularly useful for high-throughput screening campaigns. mdpi.com A notable example is the solid-phase synthesis of 1,2,5-substituted 7-azabenzimidazole derivatives, which demonstrates the potential for rapid library generation. mdpi.com

Multi-component Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a greener and more efficient alternative to traditional multi-step syntheses. jneonatalsurg.com

These advanced methodologies facilitate the creation of a wider array of derivatives, which is essential for the subsequent stages of drug discovery.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity against a specific target. This approach is instrumental in identifying novel therapeutic applications for scaffolds derived from this compound.

HTS campaigns have successfully identified initial "hits" from large chemical libraries, which then serve as starting points for lead optimization. For example:

An HTS campaign of an internal compound collection led to the discovery of an oxadiazole derivative as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for various neurological and psychiatric disorders. nih.gov

In the search for inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), a target for inflammatory diseases like asthma, a screening of approximately 6,800 molecules identified a hit compound with an IC50 value of 17.9 µM. mdpi.com

Once a hit is identified, a focused library of related compounds, often synthesized using the advanced methods described above, is screened to understand initial SAR and to select promising candidates for lead optimization. The data from these screens are crucial for building a comprehensive understanding of how structural modifications impact biological activity.

| Screening Campaign | Target | Library Size | Outcome |

| mGlu5 NAM Discovery | Metabotropic glutamate receptor 5 (mGlu5) | Internal Corporate Collection | Identification of an oxadiazole hit compound. nih.gov |

| MSK1 Inhibitor Discovery | Mitogen- and stress-activated protein kinase 1 (MSK1) | ~6,800 molecules | Identification of a hit with an IC50 of 17.9 µM. mdpi.com |

| SARS-CoV-2 Mpro Inhibitor | SARS-CoV-2 Main Protease (Mpro) | Not specified | Identification of a diazepane hit with a 14 μM activity. nih.gov |

Rational Design of Derivatives for Enhanced Potency and Selectivity

Following the identification of a hit from HTS, the process of hit-to-lead optimization begins. This phase relies heavily on rational design, where structural information of the target protein is used to guide the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

A prime example of this approach is the optimization of a SARS-CoV-2 main protease (Mpro) inhibitor. nih.gov Starting from a 14 µM hit, researchers utilized the 3D crystal structure of the Mpro-inhibitor complex to design new analogs. nih.gov By targeting specific binding pockets (S1 and S2) and identifying a new exit vector towards the S1′ pocket, they were able to rapidly improve the inhibitor's potency to a 16 nM lead compound. nih.gov

Key strategies in rational design include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the lead molecule helps to understand the contribution of each functional group to the biological activity. For instance, in a series of imidazo[4,5-b]pyridine benzohydrazones derived from this compound, different substituents were introduced to evaluate their impact on antiglycation and antioxidant activities. arabjchem.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency or pharmacokinetic profiles. The substitution of a phenyl ring with a pyridine ring is a common strategy explored in drug design. nih.gov

Scaffold Hopping: This involves replacing the central core of a molecule while retaining key binding interactions. The design of quinazoline-2,5-diamine inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) was inspired by a known isoquinoline-3,8-diamine scaffold, demonstrating this approach. chemrxiv.org

These rational, structure-based design strategies are crucial for transforming initial hits into viable drug candidates.

Interdisciplinary Research with Computational and Experimental Approaches

The integration of computational (in silico) methods with experimental (in vitro and in vivo) studies has become an indispensable part of modern drug discovery. This interdisciplinary approach accelerates the design-synthesize-test-analyze cycle, making the search for new drugs more efficient and cost-effective.

Computational tools are employed at various stages:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to rationalize the binding modes of newly synthesized compounds and to prioritize which derivatives to synthesize next. researchgate.netnih.govresearchgate.netresearchgate.net For example, molecular docking was used to investigate the binding interactions of novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds with their target enzymes. nih.govresearchgate.net

Pharmacokinetic (ADME) Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. jneonatalsurg.comresearchgate.net This helps to identify compounds with potentially poor drug-like properties early in the discovery process, saving time and resources. jneonatalsurg.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of molecules, providing insights into their reactivity and intermolecular interactions, which can guide the design of new derivatives. researchgate.net

The synergy between computational predictions and experimental validation is powerful. For example, a study on a new indolin-2-one derivative combined its synthesis and characterization with a thorough in-silico analysis of its ADMET profile, which showed promising drug-like potential. jneonatalsurg.com Similarly, the development of EGFR inhibitors involved synthesizing pyridine derivatives and then using molecular docking to understand their mechanism of action at a molecular level. nih.gov This integrated approach ensures that research efforts are focused on compounds with the highest probability of success.

Q & A

Basic: What are the standard synthetic routes for 5-Chloropyridine-2,3-diamine, and how are reaction conditions optimized?

Answer:

Synthesis typically involves halogenation or substitution reactions on pyridine precursors. For example:

- Nucleophilic substitution : Reacting 5-chloro-2,3-dinitropyridine with ammonia under controlled pressure (15–20 bar) at 100–120°C yields the diamine after catalytic hydrogenation .

- Reductive amination : Using Pd/C or Raney Ni catalysts in ethanol at 60°C reduces nitro groups while preserving the chloro substituent .

Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (5–10% Pd/C) improves yield (70–85%). Reaction monitoring via TLC or HPLC ensures intermediate purity .

Basic: What spectroscopic and crystallographic methods validate this compound’s structure?

Answer:

- X-ray crystallography : Confirms bond lengths (C-Cl: 1.73 Å, C-N: 1.35 Å) and planar geometry, with intermolecular hydrogen bonding (N-H⋯N: 2.89 Å) stabilizing the crystal lattice .

- Spectroscopy :

- ¹H NMR (DMSO-d6): δ 6.85 (s, H4), 5.20 (s, NH2).

- FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C=C aromatic) .

Advanced: How are contradictions in reactivity data resolved for cross-coupling reactions involving this compound?

Answer:

Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yields with aryl boronic acids) arise from steric hindrance at C2/C3. Strategies include:

- Pre-complexation : Using Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) enhances transmetallation .

- Microwave-assisted synthesis : Shortens reaction time (30 min vs. 24 h) and reduces side-product formation .

Advanced: How is regioselectivity controlled during electrophilic substitutions on this compound?

Answer:

The chloro group directs electrophiles to the C4 position due to its electron-withdrawing effect. For nitration:

- HNO₃/H₂SO₄ at 0°C yields 5-chloro-4-nitro-2,3-diaminopyridine (85% regioselectivity) .

- Computational DFT studies predict activation energies for competing pathways, guiding solvent selection (e.g., acetic acid vs. nitrobenzene) .

Basic: What key properties dictate this compound’s handling in lab settings?

Answer:

- Solubility : Sparingly soluble in water (0.5 g/L), soluble in DMSO or ethanol.

- Stability : Degrades above 200°C; store under inert gas (N₂) at 4°C to prevent oxidation .

- Hazards : Skin irritant (GHS Category 2); use PPE and fume hoods during synthesis .

Advanced: How does computational modeling predict reactivity in synthetic pathways?

Answer:

- DFT calculations (B3LYP/6-311++G**) model transition states for nucleophilic attacks, identifying C5 as the most electrophilic site (Mulliken charge: +0.35) .

- Molecular docking screens diamine derivatives for binding to DHFR, prioritizing candidates with ΔG < -8 kcal/mol .

Advanced: What assays evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme inhibition : Microplate assays measure IC₅₀ against DHFR (e.g., 2.4 μM for 5-chloro-2,3-diamino-4-methylpyridine) .

- Cytotoxicity : MTT assays on HeLa cells quantify EC₅₀ values, with structural modifications (e.g., adding methyl groups) enhancing potency .

Basic: What purification techniques ensure high-purity this compound?

Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) to remove nitrobyproducts; mp 148–150°C .

- Column chromatography : Silica gel (ethyl acetate/hexane, 1:4) achieves >98% purity (HPLC, C18 column) .

Advanced: How do steric/electronic factors influence coordination chemistry in metal-organic frameworks (MOFs)?

Answer:

The diamine acts as a bidentate ligand, forming stable complexes with Cu(II) (log K = 8.2) and Co(II). Steric hindrance at C2/C3 limits axial binding, favoring square-planar geometries .

Advanced: How is stability assessed under varying pH and temperature?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.